molecular formula C33H35N3O5S B386645 N-({N'-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-[4-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE

N-({N'-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-[4-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE

Cat. No.: B386645
M. Wt: 585.7g/mol
InChI Key: GXUKGEQPUXYXFZ-PPOKSSTKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({N'-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-[4-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes benzyloxy, ethoxybenzylidene, hydrazino, oxoethyl, and isopropylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N'-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-[4-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the Hydrazone Intermediate: This step involves the reaction of 4-(benzyloxy)-3-ethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Coupling with Oxoethyl Group: The hydrazone intermediate is then reacted with an oxoethylating agent to introduce the oxoethyl group.

    Sulfonamide Formation: The final step involves the reaction of the oxoethylated hydrazone with 4-isopropylbenzenesulfonyl chloride to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-({N'-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-[4-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-({N'-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-[4-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-({N'-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-[4-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-({N'-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-[4-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE can be compared with similar compounds such as:

    N-(2-{2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-4-methylbenzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(2-{2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-3-bromobenzamide: Similar structure but with a bromine atom on the benzene ring.

Properties

Molecular Formula

C33H35N3O5S

Molecular Weight

585.7g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C33H35N3O5S/c1-4-40-32-21-27(15-20-31(32)41-24-26-11-7-5-8-12-26)22-34-35-33(37)23-36(29-18-16-28(17-19-29)25(2)3)42(38,39)30-13-9-6-10-14-30/h5-22,25H,4,23-24H2,1-3H3,(H,35,37)/b34-22+

InChI Key

GXUKGEQPUXYXFZ-PPOKSSTKSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC=C3)OCC4=CC=CC=C4

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.